An In-depth Technical Guide to 1,3-Capryloyl-2-oleoylglycerol: Structure, Properties, and Biological Activity
An In-depth Technical Guide to 1,3-Capryloyl-2-oleoylglycerol: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Capryloyl-2-oleoylglycerol is a structured triacylglycerol (TAG) characterized by the presence of medium-chain fatty acids (caprylic acid) at the sn-1 and sn-3 positions and a long-chain unsaturated fatty acid (oleic acid) at the sn-2 position. This specific molecular arrangement confers unique physicochemical and biological properties, distinguishing it from conventional triglycerides. This technical guide provides a comprehensive overview of the structure, properties, and biological activities of 1,3-capryloyl-2-oleoylglycerol, with a particular focus on its potential role in lipid metabolism and cardiovascular health. Detailed experimental protocols for its synthesis and analysis, along with a proposed signaling pathway for its cholesterol-lowering effects, are presented to facilitate further research and development in this area.
Structure and Physicochemical Properties
1,3-Capryloyl-2-oleoylglycerol, also known as 1,3-dioctanoyl-2-oleoyl-glycerol, is a triacylglycerol with a defined stereospecific arrangement of fatty acids on the glycerol backbone.[1][2] The presence of C8:0 fatty acids (caprylic acid) at the primary positions and a C18:1 fatty acid (oleic acid) at the secondary position results in a molecule with distinct metabolic characteristics compared to triglycerides containing only long-chain fatty acids.
Table 1: Physicochemical Properties of 1,3-Capryloyl-2-oleoylglycerol
| Property | Value | Reference |
| Molecular Formula | C37H68O6 | [1] |
| Molecular Weight | 608.9 g/mol | [1] |
| CAS Number | 109796-58-9 | [1] |
| Appearance | Liquid | [1] |
| Solubility | Slightly soluble in methanol and water. | [1] |
| Density | 0.9 ± 0.1 g/cm³ | |
| Boiling Point | 628.0 ± 25.0 °C at 760 mmHg | |
| Flash Point | 250.0 ± 23.2 °C | |
| LogP | 14.12 | |
| Index of Refraction | 1.468 |
Biological Activity: Cholesterol-Lowering Effects
Research has indicated that structured lipids like 1,3-capryloyl-2-oleoylglycerol can positively influence lipid metabolism. Specifically, studies in diet-induced hypercholesterolemic hamsters have shown that the replacement of dietary coconut oil with 1,3-dioctanoyl-2-oleoyl glycerol leads to a reduction in total cholesterol levels in both plasma and the aorta.[1]
The proposed mechanism for the cholesterol-lowering effect of triglycerides containing medium-chain fatty acids (MCFAs) involves the modulation of bile acid metabolism. MCFAs can decrease the intestinal reabsorption of bile acids, leading to an increased fecal excretion of bile acids. This, in turn, stimulates the liver to synthesize more bile acids from cholesterol, thereby reducing the hepatic cholesterol pool and consequently lowering plasma cholesterol levels. One of the key proteins involved in the intestinal uptake of bile acids is the ileal bile acid binding protein (I-BABP), and MCFAs have been shown to inhibit its expression.
Signaling Pathway: Proposed Mechanism of Cholesterol Reduction
Caption: Proposed mechanism for cholesterol reduction by 1,3-Capryloyl-2-oleoylglycerol.
Experimental Protocols
Enzymatic Synthesis of 1,3-Capryloyl-2-oleoylglycerol
This protocol describes the synthesis of 1,3-capryloyl-2-oleoylglycerol via enzymatic acidolysis of triolein with caprylic acid, catalyzed by a sn-1,3 specific immobilized lipase.
Materials:
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Triolein (≥99%)
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Caprylic acid (≥99%)
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Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
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n-Hexane (analytical grade)
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Silica gel for column chromatography
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Solvents for column chromatography (e.g., hexane, diethyl ether)
Procedure:
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Reaction Setup: In a round-bottom flask, combine triolein and caprylic acid in a molar ratio of 1:2. For a solvent-based system, add n-hexane.
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Enzymatic Reaction: Add the immobilized lipase (typically 5-10% by weight of the total substrates).
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The reaction mixture is incubated at a controlled temperature (e.g., 50-60°C) with continuous stirring for 4-24 hours.
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Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane and reused.
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Purification:
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The crude product is concentrated under reduced pressure to remove the solvent.
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The resulting mixture is purified by silica gel column chromatography.
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A solvent gradient (e.g., increasing concentrations of diethyl ether in hexane) is used to elute the desired 1,3-dicapryloyl-2-oleoylglycerol.
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Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the pure product.
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Characterization: The structure and purity of the synthesized product are confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of 1,3-Capryloyl-2-oleoylglycerol.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of 1,3-capryloyl-2-oleoylglycerol purity and composition.
Materials:
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Synthesized 1,3-capryloyl-2-oleoylglycerol
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Internal standard (e.g., triheptadecanoin)
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Derivatization reagent (e.g., sodium methoxide or boron trifluoride in methanol for transesterification to Fatty Acid Methyl Esters - FAMEs)
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Solvents (e.g., hexane, chloroform)
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GC-MS system with a suitable capillary column (e.g., a polar column for FAME analysis)
Procedure:
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Sample Preparation:
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Accurately weigh a known amount of the sample and the internal standard into a vial.
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For FAME analysis, transesterify the triglycerides using a suitable reagent. For example, add sodium methoxide solution and heat at 50-60°C for 10-15 minutes.
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After cooling, add a non-polar solvent like hexane to extract the FAMEs.
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Wash the organic layer with water to remove any residual catalyst and dry it over anhydrous sodium sulfate.
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GC-MS Analysis:
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Inject an aliquot of the prepared sample into the GC-MS system.
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GC Conditions (Example):
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Injector Temperature: 250°C
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Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, and hold for 10 min.
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Carrier Gas: Helium at a constant flow rate.
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MS Conditions (Example):
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 50-700.
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Data Analysis:
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Identify the FAMEs (methyl caprylate and methyl oleate) based on their retention times and mass spectra by comparing them to known standards and mass spectral libraries.
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Quantify the relative amounts of each fatty acid by integrating the peak areas and comparing them to the internal standard.
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The purity of the 1,3-capryloyl-2-oleoylglycerol can be inferred from the molar ratio of the fatty acids.
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In Vivo Evaluation of Cholesterol-Lowering Effects in a Hamster Model
This protocol is based on studies evaluating the effect of structured lipids on plasma and aortic cholesterol in hypercholesterolemic hamsters.
Materials:
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Male Golden Syrian hamsters
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High-cholesterol diet (HCD) containing, for example, 10% coconut oil and 0.1% cholesterol.
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Test diet where coconut oil is replaced with 1,3-capryloyl-2-oleoylglycerol.
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Control diet (standard chow).
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Equipment for blood collection and tissue harvesting.
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Kits for measuring plasma total cholesterol, HDL-cholesterol, and LDL-cholesterol.
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Equipment for lipid extraction from aortic tissue.
Procedure:
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Acclimatization and Induction of Hypercholesterolemia:
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Acclimatize hamsters to the facility for 1-2 weeks on a standard chow diet.
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Induce hypercholesterolemia by feeding all animals the HCD for 2 weeks.
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Experimental Groups:
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Divide the hamsters into experimental groups (n=8-10 per group) with similar mean plasma cholesterol levels.
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Group 1: Continues on the HCD (Control).
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Group 2: Switched to the test diet containing 1,3-capryloyl-2-oleoylglycerol.
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Feeding and Monitoring:
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Feed the animals their respective diets for a period of 4-8 weeks.
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Monitor food intake and body weight regularly.
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Sample Collection:
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At the end of the study, fast the animals overnight.
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Collect blood samples via cardiac puncture under anesthesia.
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Euthanize the animals and carefully dissect the aorta.
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Biochemical Analysis:
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Separate plasma from the blood samples by centrifugation.
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Measure plasma total cholesterol, HDL-cholesterol, and calculate LDL-cholesterol concentrations using commercially available kits.
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Extract total lipids from the aortic tissue.
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Measure the cholesterol content in the aortic lipid extract.
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Statistical Analysis:
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Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the groups.
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Conclusion
1,3-Capryloyl-2-oleoylglycerol represents a promising class of structured lipids with potential applications in the development of functional foods and nutraceuticals aimed at improving cardiovascular health. Its unique structure leads to specific metabolic effects, including the reduction of plasma and aortic cholesterol. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, encouraging further investigation into the therapeutic potential of this and other structured triacylglycerols. The continued exploration of such molecules is crucial for advancing our understanding of lipid metabolism and developing novel strategies for the prevention and management of dyslipidemia and related cardiovascular diseases.
